molecular formula C23H28ClN3O B12478144 N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine

Cat. No.: B12478144
M. Wt: 397.9 g/mol
InChI Key: OMMVKACEISLTFW-UHFFFAOYSA-N
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Description

({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

  • Step 1: Synthesis of Indole Core

      Reagents: Phenylhydrazine, aldehyde or ketone

      Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid

      Reaction: [ \text{Phenylhydrazine} + \text{Aldehyde/Ketone} \rightarrow \text{Indole Core} ]

  • Step 2: Chloromethylation

      Reagents: Chloromethylating agent (e.g., chloromethyl methyl ether), indole core

      Conditions: Acidic medium, typically using hydrochloric acid

      Reaction: [ \text{Indole Core} + \text{Chloromethylating Agent} \rightarrow \text{2-Chlorophenylmethyl Indole} ]

  • Step 3: Alkylation with Morpholine

      Reagents: Morpholine, 2-chlorophenylmethyl indole

      Conditions: Basic medium, typically using sodium hydroxide

      Reaction: [ \text{2-Chlorophenylmethyl Indole} + \text{Morpholine} \rightarrow \text{({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents

    Substitution: Amines, thiols; typically in polar aprotic solvents like dimethyl sulfoxide or acetonitrile

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular processes.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, inhibiting the growth of certain cancer cell lines.

    Antimicrobial Activity: It has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.

Industry

    Pharmaceuticals: The compound is used in the development of new pharmaceutical agents.

    Agriculture: It can be used in the formulation of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    2-Phenylindole: Another indole derivative with a phenyl group at the 2-position.

    3-(2-Chlorophenyl)indole: Similar structure but lacks the morpholine group.

Uniqueness

({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE is unique due to the presence of both the 2-chlorophenylmethyl and morpholine groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C23H28ClN3O

Molecular Weight

397.9 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C23H28ClN3O/c24-22-8-3-1-6-19(22)17-27-18-20(21-7-2-4-9-23(21)27)16-25-10-5-11-26-12-14-28-15-13-26/h1-4,6-9,18,25H,5,10-17H2

InChI Key

OMMVKACEISLTFW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl

Origin of Product

United States

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